molecular formula C25H27N5O3 B14939793 N-[4-(acetylamino)phenyl]-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Cat. No.: B14939793
M. Wt: 445.5 g/mol
InChI Key: ASKWJDPAEJIFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(ACETYLAMINO)PHENYL]-2-(1-CYCLOHEXYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ACETAMIDE is a complex organic compound that features a benzimidazole core fused with an imidazole ring

Preparation Methods

The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-2-(1-CYCLOHEXYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the imidazole ring. The final steps involve the acetylation of the phenyl group and the cyclohexylation of the imidazole ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

N~1~-[4-(ACETYLAMINO)PHENYL]-2-(1-CYCLOHEXYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and imidazole rings, using reagents like sodium hydroxide or halogenated compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-2-(1-CYCLOHEXYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

N~1~-[4-(ACETYLAMINO)PHENYL]-2-(1-CYCLOHEXYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ACETAMIDE can be compared with other benzimidazole derivatives, such as:

    Omeprazole: Used as a proton pump inhibitor.

    Albendazole: An antiparasitic agent.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(3-cyclohexyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)acetamide

InChI

InChI=1S/C25H27N5O3/c1-16(31)26-17-11-13-18(14-12-17)27-23(32)15-22-24(33)29(19-7-3-2-4-8-19)25-28-20-9-5-6-10-21(20)30(22)25/h5-6,9-14,19,22H,2-4,7-8,15H2,1H3,(H,26,31)(H,27,32)

InChI Key

ASKWJDPAEJIFEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.